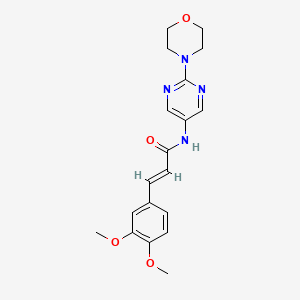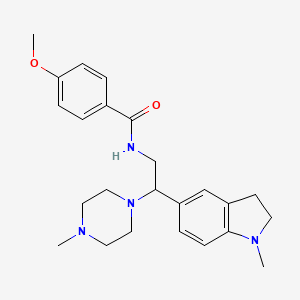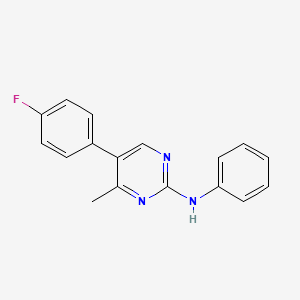![molecular formula C18H15N5O2S B2702278 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 886929-12-0](/img/structure/B2702278.png)
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a synthetic organic molecule belonging to a diverse class of triazole derivatives
Mécanisme D'action
Target of Action
The compound “2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” belongs to the class of 1,2,4-triazoles . Triazoles and their derivatives have been proven to be effective bactericides, pesticides, and fungicides . They are associated with diverse pharmacological activities such as analgesic, antiasthmatic, diuretic, antihypertensive, and anti-inflammatory properties .
Biochemical Pathways
Given that triazoles have broad-spectrum biological activities, they likely interact with multiple pathways .
Result of Action
Based on the known effects of triazoles, it could potentially have a range of effects depending on the specific targets it interacts with .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves a multi-step organic reaction sequence:
Formation of the Triazole Core: : A triazole ring is synthesized through the cyclization of suitable hydrazine derivatives with appropriate aldehydes or ketones, typically under reflux conditions.
Substitution Reactions: : Incorporation of furan-2-yl and 1H-pyrrol-1-yl groups onto the triazole ring is performed via nucleophilic substitution reactions, utilizing halogenated precursors and strong base conditions.
Thioether Linkage Formation: : The sulfanyl group is introduced by reacting the triazole intermediate with thiols or disulfides in the presence of reducing agents.
Acetamide Addition: : The final compound is achieved by the coupling of N-phenylacetyl chloride with the triazole intermediate, facilitated by catalytic amounts of base.
Industrial Production Methods
In industrial settings, large-scale production typically involves optimizing these reactions to enhance yield and purity. This includes employing continuous flow reactors for consistent reagent mixing and employing high-efficiency purifying techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Under oxidative conditions, the furan ring can be susceptible to ring-opening reactions.
Reduction: : The triazole ring can undergo hydrogenation to form partially saturated derivatives.
Substitution: : Electrophilic and nucleophilic substitutions primarily occur at the furan and triazole moieties.
Common Reagents and Conditions
Oxidation: : Peroxides and strong acids.
Reduction: : Hydrogen gas with metal catalysts like palladium on carbon.
Substitution: : Halogenated compounds with strong bases or acids.
Major Products Formed
The resulting products from these reactions often include various derivatives of the parent compound, which can exhibit diverse biological and chemical properties.
Applications De Recherche Scientifique
The compound's unique structural features allow it to be employed in:
Chemistry: : As a building block in the synthesis of complex molecules.
Biology: : For studying enzyme interactions and as a potential inhibitor of microbial growth.
Medicine: : Research into anticancer, antiviral, and antimicrobial agents.
Industry: : Used in the development of novel materials with specific electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(furan-2-yl)-1H-pyrrole derivatives
1,2,4-triazole-based acetamides
N-phenylacetamide derivatives
Uniqueness
The unique combination of the furan-2-yl, 1H-pyrrol-1-yl, and 1,2,4-triazole moieties linked through a thioether bond and an acetamide group provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-16(19-14-7-2-1-3-8-14)13-26-18-21-20-17(15-9-6-12-25-15)23(18)22-10-4-5-11-22/h1-12H,13H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRUBUSNDROWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2702203.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(2-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2702208.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2702209.png)


![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2702212.png)


